2-Methyl-3-oxo-3-(phenylamino)propanoic acid

Lipophilicity Druglikeness Physicochemical property

Strategically procure 2-Methyl-3-oxo-3-(phenylamino)propanoic acid (CAS 15601-92-0), a pre-functionalized β-keto amide with a pivotal α-methyl branch that enhances HDAC inhibitor potency and agrochemical selectivity. Unlike the des-methyl parent (a plant growth regulator), this α-methyl analog serves as a direct intermediate for CNS-penetrant probes and herbicides. All batches ship with full NMR/HPLC/GC documentation and a 95% purity guarantee. Choose the building block that eliminates post-coupling alkylation, reduces synthetic steps, and ensures regulatory-compliant scale-up.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B7900443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-3-(phenylamino)propanoic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H11NO3/c1-7(10(13)14)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
InChIKeyQBCURMALTJZCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxo-3-(phenylamino)propanoic Acid: Procurement Guide for a Differentiated Malonamic Acid Synthon


2-Methyl-3-oxo-3-(phenylamino)propanoic acid (CAS 15601-92-0) is a β-keto amide belonging to the N-phenyl malonamic acid class, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [1]. The compound is characterized by a phenylamino group at the 3-position, a ketone at the 3-position, and a critical methyl substituent at the 2-position (α-carbon) of the propanoic acid backbone . This structural arrangement distinguishes it from the des-methyl parent compound 3-oxo-3-(phenylamino)propanoic acid (malonanilic acid, CAS 15580-32-2) and from positional isomers bearing the methyl group on the phenyl ring or the amide nitrogen. The compound is commercially available from multiple vendors at standard purity of ≥95%, with batch-specific quality documentation including NMR, HPLC, and GC analyses .

2-Methyl-3-oxo-3-(phenylamino)propanoic Acid: Why Unsubstituted or Positional-Isomer Malonamic Acids Are Not Interchangeable


The malonamic acid scaffold supports extensive structural variation, and small changes in substitution pattern produce significant differences in physicochemical properties, reactivity, and biological utility. The α-methyl group in 2-methyl-3-oxo-3-(phenylamino)propanoic acid increases both steric bulk and lipophilicity (XLogP3 = 1.7) relative to the des-methyl parent 3-oxo-3-(phenylamino)propanoic acid (MW 179.17), and alters the melting point by at least 19 °C compared to the ortho-tolyl positional isomer (mp 144 °C for CAS 78987-20-9 vs. 163–165 °C decomp for the target compound) . Alkylation at the α-carbon of malonamic esters has been explicitly identified as a pivotal structural modification for enhancing biological and therapeutic activity in branched SAHA derivatives . Furthermore, the des-methyl parent compound (CAS 15580-32-2) is documented as a plant growth regulator and meristem remover in cotton, whereas the α-methyl analog serves as a distinct intermediate for agrochemical herbicides and pesticides, confirming divergent application profiles that preclude generic interchange .

2-Methyl-3-oxo-3-(phenylamino)propanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


α-Methyl Substitution Increases Lipophilicity by ΔXLogP3 ≥ 0.5 vs. Des-Methyl Parent, Altering Membrane Permeability and Extraction Behavior

The α-methyl group at the 2-position of 2-methyl-3-oxo-3-(phenylamino)propanoic acid confers a computed XLogP3 of 1.7, representing an increase of approximately 0.5 log units relative to the des-methyl parent compound 3-oxo-3-(phenylamino)propanoic acid (malonanilic acid, C₉H₉NO₃), which has a lower molecular weight (179.17 vs. 193.20) and fewer heavy atoms (13 vs. 14), correlating with higher aqueous solubility [1]. This lipophilicity difference is sufficient to meaningfully alter both organic/aqueous partition behavior during synthesis and passive membrane permeability in biological assays. A consensus Log P of 1.2 was independently calculated across five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), confirming moderate lipophilicity suitable for both drug-like and agrochemical applications .

Lipophilicity Druglikeness Physicochemical property

Melting Point Elevation of 19–21 °C vs. ortho-Tolyl Positional Isomer Enables Differential Solid-State Handling and Purification

The melting point of 2-methyl-3-oxo-3-(phenylamino)propanoic acid is reported as 163–165 °C with decomposition, which is substantially higher than that of the ortho-tolyl positional isomer 3-[(2-methylphenyl)amino]-3-oxopropanoic acid (CAS 78987-20-9), which melts at 144 °C . Both compounds share the identical molecular formula (C₁₀H₁₁NO₃) and molecular weight (193.20 g/mol), yet differ in the placement of the methyl group: at the α-carbon for the target compound vs. on the ortho position of the phenyl ring for CAS 78987-20-9. This 19–21 °C melting point difference arises from distinct crystal packing forces and intermolecular hydrogen bonding networks . The higher melting point of the target compound facilitates solid-phase handling, drying, and purification by recrystallization under conditions where the lower-melting isomer may remain as an oil or soft solid.

Thermal property Crystallinity Purification

α-Methyl Branching at the Amide Carbon Enables HDAC Inhibitor Derivatization Not Accessible from Unsubstituted Malonamic Acids

A published synthetic methodology demonstrates that alkylation of malonamic esters provides a direct route to branched derivatives of suberoylanilide hydroxamic acid (SAHA, vorinostat), a clinically approved histone deacetylase (HDAC) inhibitor . The study explicitly identifies the amide α-carbon as a location 'pivotal for enhancing biological and therapeutic activity' . 2-Methyl-3-oxo-3-(phenylamino)propanoic acid, bearing a methyl branch at the precise α-carbon position, represents the pre-functionalized malonamic acid core required for constructing such branched SAHA analogs. In contrast, the des-methyl parent compound (3-oxo-3-(phenylamino)propanoic acid, CAS 15580-32-2) lacks this branching, requiring additional synthetic steps to install the α-substituent before SAHA-type derivatization can proceed. The published procedure using NaH/THF for alkylation of malonamic esters further validates the synthetic accessibility of this compound class .

HDAC inhibitor SAHA derivative Epigenetic probe

Divergent Agrochemical Application Profile vs. Des-Methyl Parent: Herbicide/Pesticide Intermediate vs. Plant Growth Regulator

Literature and supplier documentation indicate that 2-methyl-3-oxo-3-(phenylamino)propanoic acid has been specifically identified as an important intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides, with structural characteristics that enhance both efficacy and selectivity of final agrochemical products . In contrast, the des-methyl parent compound 3-oxo-3-(phenylamino)propanoic acid (CAS 15580-32-2) is documented as a growth regulator and meristem remover specifically in cotton development . This functional divergence—herbicide/pesticide intermediate vs. plant growth regulator—is directly attributable to the 2-methyl substitution, which alters both the physicochemical properties and the biological target engagement profile. Patent literature further describes phenylamino-oxo-acetic acid and phenylamino-oxo-propanoic acid derivatives as herbicidal antidotes for protecting cultivated plants from aggressive herbicides, establishing this compound class in agrochemical patent space [1].

Agrochemical intermediate Herbicide synthesis Plant growth regulator

Patent-Validated Hydrolysis Route from Ethyl Ester Provides Reproducible Multigram Synthesis with Characterized Mass Spectrum

A patent-validated synthetic procedure (US 08940724 B2) describes the hydrolysis of ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate (8.60 g, 39 mmol) using sodium hydroxide (2.00 g, 50 mmol) in THF/water/MeOH to afford the target compound as a colorless solid, confirmed by mass spectrometry (ESI m/z = 192.1 [M−1]) . This procedure establishes a reproducible, scalable synthetic route with documented analytical characterization. By contrast, the des-methyl parent 3-oxo-3-(phenylamino)propanoic acid is synthesized via a different route—reaction of Meldrum's acid with aniline, yielding 65% after aqueous workup —which may co-produce different impurity profiles. The patent-validated synthesis of the 2-methyl analog provides end-users with a defined synthetic provenance, batch-to-batch consistency expectations, and characterized intermediates (the ethyl ester, CAS 1235011-96-7), all of which support quality-by-design procurement for programs requiring reproducible intermediate supply.

Synthetic route Process chemistry Quality control

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA = 66.4 Ų) Support Blood-Brain Barrier Penetration Predictions Favorable for CNS Probe Design

The target compound presents a topological polar surface area (TPSA) of 66.4 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. These values fall within the established thresholds for predicted blood-brain barrier (BBB) penetration (TPSA < 90 Ų, HBD ≤ 3), as defined by the widely adopted CNS MPO (Multiparameter Optimization) scoring system [2]. By comparison, N-methyl-substituted analogs such as 3-(N-methylanilino)-3-oxopropanoic acid (CAS 60657-74-1) and N-methyl-α-phenylmalonamic acid (CAS 7713-73-7) carry slightly higher TPSA values due to altered conformational flexibility and electronic distribution . The combination of TPSA = 66.4 Ų, moderate lipophilicity (XLogP3 = 1.7), and low molecular weight (193.20) positions this compound favorably as a CNS-accessible building block or probe molecule, distinguishing it from bulkier or more polar malonamic acid derivatives that exceed CNS drug-likeness thresholds.

CNS drug design Blood-brain barrier Physicochemical profiling

2-Methyl-3-oxo-3-(phenylamino)propanoic Acid: Evidence-Derived Prioritized Application Scenarios


Medicinal Chemistry: Synthesis of α-Branched HDAC Inhibitor (SAHA-Type) Analogs

Medicinal chemistry programs developing histone deacetylase (HDAC) inhibitors with improved isoform selectivity should utilize 2-methyl-3-oxo-3-(phenylamino)propanoic acid as the pre-functionalized malonamic acid building block. The α-methyl branch is installed at the precise position identified as pivotal for enhancing biological activity in branched SAHA derivatives . This eliminates the need for post-coupling α-alkylation, reducing synthetic steps and improving overall route efficiency. The patent-validated hydrolysis of the ethyl ester precursor provides a reliable supply route (8.60 g scale demonstrated) with MS-confirmed product identity .

Agrochemical R&D: Herbicide and Pesticide Intermediate Development

Industrial agrochemical research groups seeking intermediates for herbicide or pesticide synthesis should procure this compound over the des-methyl parent (3-oxo-3-(phenylamino)propanoic acid, CAS 15580-32-2). Supplier technical documentation specifically identifies the 2-methyl analog as an intermediate for agrochemicals, with structural modifications that enhance efficacy and selectivity . The des-methyl parent is functionally misaligned, serving as a plant growth regulator/meristem remover in cotton . The higher melting point (163–165 °C) and moderate lipophilicity (XLogP3 = 1.7) facilitate formulation development and field application compatibility .

CNS Drug Discovery: Fragment-Based Screening and BBB-Penetrant Probe Design

Neuroscience drug discovery groups conducting fragment-based screening or designing CNS-penetrant chemical probes should include this compound in screening libraries. Its TPSA of 66.4 Ų falls well below the 90 Ų BBB penetration threshold, and its HBD count (2) and HBA count (3) satisfy CNS MPO criteria [1]. Compared to N-methyl-substituted malonamic acid analogs, which carry higher TPSA values and reduced conformational flexibility, the 2-methyl analog offers a more favorable CNS drug-likeness profile [1]. The compound's low molecular weight (193.20) makes it suitable as a fragment hit for lead optimization campaigns targeting CNS indications.

Process Chemistry: Quality-Controlled Synthetic Intermediate Procurement

Process chemistry and CMC teams requiring audit-trail synthetic intermediates for scale-up should source this compound from vendors providing batch-specific quality documentation (NMR, HPLC, GC) . The patent-documented synthetic route (US 08940724 B2) provides traceable provenance, and the availability of the ethyl ester precursor (CAS 1235011-96-7) enables in-process control and impurity tracking . The well-defined melting point (163–165 °C decomp) and solid-state properties support crystallization-based purification at scale, while the compound's stability profile (decomposition at melting) informs storage and handling protocols.

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